molecular formula C12H10FN3O2 B5522243 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5522243
M. Wt: 247.22 g/mol
InChI Key: STJRJUFZXWQNEA-UHFFFAOYSA-N
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Description

“2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is a chemical compound with the molecular formula C12H10FN3O2 . It is related to the compound “3-(3-(4-FLUOROPHENYL)-6-OXO-1 (6H)-PYRIDAZINYL)PROPANOIC ACID” which has a similar structure .


Molecular Structure Analysis

The molecular structure of “2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is characterized by the presence of a pyridazinyl ring attached to a fluorophenyl group and an acetamide group .


Physical And Chemical Properties Analysis

The molecular weight of “2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is 247.225 Da . No further physical or chemical properties are available.

Scientific Research Applications

Chromatography and Column Selectivity

Fluorinated-phenyl stationary phases offer an alternative to the commonly used C18 columns in liquid chromatography. These phases exhibit distinct selectivity, which can be advantageous for method development and sample separation . Key points include:

Surface Engineering and Biomolecule Immobilization

The compound’s flexible chemistry has applications in surface engineering and biomolecule immobilization. Notably, it can be used for:

Polymer Chemistry and Stationary Phases

The compound’s derivatives have been explored in polymer chemistry and stationary phases. For instance:

Fluorinated Organic Synthesis

The compound’s synthetic route has been employed for the preparation of methyl 3-fluoropyridine-4-carboxylate. Notably:

Biological Potential and Drug Discovery

While not directly related to this compound, fluorinated aryl compounds have been investigated for their biological potential. For example:

Mechanism of Action

The mechanism of action of “2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is not known. It is worth noting that acetamide, a related compound, is known to interact with the aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa .

properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)10-5-6-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJRJUFZXWQNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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